Oxalyl fluoride Oxalyl fluoride
Brand Name: Vulcanchem
CAS No.: 359-40-0
VCID: VC2121144
InChI: InChI=1S/C2F2O2/c3-1(5)2(4)6
SMILES: C(=O)(C(=O)F)F
Molecular Formula: C2F2O2
Molecular Weight: 94.02 g/mol

Oxalyl fluoride

CAS No.: 359-40-0

Cat. No.: VC2121144

Molecular Formula: C2F2O2

Molecular Weight: 94.02 g/mol

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Oxalyl fluoride - 359-40-0

Specification

CAS No. 359-40-0
Molecular Formula C2F2O2
Molecular Weight 94.02 g/mol
IUPAC Name oxalyl difluoride
Standard InChI InChI=1S/C2F2O2/c3-1(5)2(4)6
Standard InChI Key HXQOOYKLTKQCRR-UHFFFAOYSA-N
SMILES C(=O)(C(=O)F)F
Canonical SMILES C(=O)(C(=O)F)F

Introduction

Physical and Chemical Properties

Basic Physical Properties

Oxalyl fluoride exists as a colorless liquid under standard conditions. It is characterized by a relatively low boiling point of approximately 38°C, which makes it quite volatile. This property is particularly relevant for its handling and storage, as it readily evaporates at room temperature .

Molecular Structure

The molecular structure of oxalyl fluoride consists of two carbonyl groups connected by a carbon-carbon bond, with each carbonyl carbon atom bonded to a fluorine atom. The molecule has a molecular weight of approximately 94.02 g/mol. The structural formula can be represented as F-CO-CO-F, highlighting the central C-C bond flanked by the carbonyl groups with terminal fluorine atoms .

Conformational Analysis

The conformational behavior of oxalyl fluoride is particularly interesting when compared to related compounds like oxalyl chloride and oxalyl chloride fluoride. While oxalyl chloride exists predominantly in a periplanar anti form (φ = 180°) in equilibrium with a less stable gauche form (φ ≃ 60°), and oxalyl fluoride exhibits an equilibrium between two periplanar forms (anti and syn), oxalyl chloride fluoride presents an interesting hybrid case .

Synthesis Methods for Oxalyl Fluoride

Reaction of Oxalyl Chloride with Fluoride Sources

The most common method for synthesizing oxalyl fluoride involves the reaction of oxalyl chloride with various fluoride sources. The general reaction can be represented as:

(COCl)₂ + 2F⁻ → (COF)₂ + 2Cl⁻

This substitution reaction typically employs alkali metal fluorides, particularly sodium fluoride, as the fluoride source .

Gas Phase Reaction Method

An efficient synthetic route involves the gas phase reaction between oxalyl chloride and hydrogen fluoride. This method has been reported to produce oxalyl fluoride in good yield. The reaction proceeds according to the following equation:

(COCl)₂ + 2HF → (COF)₂ + 2HCl

One advantage of this approach is that the oxalyl fluoride produced has a considerably low boiling point, allowing it to be easily removed from the reaction system along with the hydrogen chloride byproduct .

Liquid Phase Reaction Method

Another approach involves the reaction of oxalyl chloride in liquid or gas form with an aqueous solution of hydrogen fluoride. This method requires careful control of reaction conditions to achieve good yields. The reaction time can vary significantly depending on reaction method, amount, and reactor size, typically ranging from approximately 0.2 to 15 hours .

Patent literature has noted that when the reaction temperature is lowered, oxalyl fluoride can be extracted from the reaction solution by heating after the reaction. The resulting oxalyl fluoride and hydrogen chloride can be easily separated using the difference in their boiling points .

Improved Reaction Conditions

Researchers have developed improved methods for the synthesis of oxalyl fluoride by reacting oxalyl chloride and hydrogen fluoride under conditions of severe stirring that exceed the reaction activity limit. This approach reportedly achieves the desired fluorination without producing phosgene fluoride as a byproduct .

Structure and Torsional Properties

Conformational Studies

Chemical Reactions

Reactivity Profile

Oxalyl fluoride exhibits high reactivity, particularly toward nucleophiles. The carbon-fluorine bond in acyl fluorides is generally more reactive toward nucleophilic substitution compared to other carbon-halogen bonds, making oxalyl fluoride a useful reagent in various organic transformations.

Hydrolysis

In the presence of water, oxalyl fluoride undergoes hydrolysis to form oxalic acid and hydrogen fluoride:

(COF)₂ + 2H₂O → (COOH)₂ + 2HF

This reaction proceeds readily due to the reactivity of the acyl fluoride groups toward nucleophilic attack by water molecules.

Reactions with Nucleophiles

Oxalyl fluoride reacts with various nucleophiles, including alcohols, amines, and thiols, to form the corresponding derivatives. These reactions typically involve nucleophilic substitution at the carbonyl carbon, with displacement of the fluoride leaving group.

Applications

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